3-(2-Methoxyphenoxy)propan-1-amine

Pharmaceutical Quality Control Reference Standard Purity Analysis

3-(2-Methoxyphenoxy)propan-1-amine (CAS 3245-88-3), also known as Carvedilol Impurity 16, is an aryloxypropanamine derivative with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol. This compound serves as a vital reference standard in pharmaceutical quality control, specifically for the identification, quantification, and control of process-related impurities in the beta-blocker drug carvedilol.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 3245-88-3
Cat. No. B1306396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenoxy)propan-1-amine
CAS3245-88-3
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCCN
InChIInChI=1S/C10H15NO2/c1-12-9-5-2-3-6-10(9)13-8-4-7-11/h2-3,5-6H,4,7-8,11H2,1H3
InChIKeyJGYVHBXLANTDMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methoxyphenoxy)propan-1-amine (CAS 3245-88-3) – A Critical Reference Standard for Carvedilol Impurity Profiling and Analytical Method Development


3-(2-Methoxyphenoxy)propan-1-amine (CAS 3245-88-3), also known as Carvedilol Impurity 16, is an aryloxypropanamine derivative with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . This compound serves as a vital reference standard in pharmaceutical quality control, specifically for the identification, quantification, and control of process-related impurities in the beta-blocker drug carvedilol [1]. It is supplied as a fully characterized analytical standard, often with detailed Certificates of Analysis (CoA) and compliance documentation for regulatory submissions, including ANDA and DMF filings .

Why Generic Substitution of 3-(2-Methoxyphenoxy)propan-1-amine with Other Impurity Standards Fails in Regulatory-Quality Analytical Workflows


In the context of pharmaceutical analysis, generic substitution of a specific impurity reference standard like 3-(2-Methoxyphenoxy)propan-1-amine (Carvedilol Impurity 16) with a structurally similar analog is unacceptable due to the unique physicochemical and chromatographic properties that dictate its behavior in validated analytical methods. Each carvedilol impurity, including Impurity A, C, D, E, and the carvedilol dimer, possesses a distinct relative retention time (RRT) and response factor in HPLC systems mandated by pharmacopoeias [1]. Substituting Impurity 16 with, for example, N-formyl carvedilol (Impurity C) would lead to inaccurate quantification, failed system suitability tests, and ultimately, non-compliance with regulatory limits set by the USP and EP, which define acceptable thresholds for each individual impurity [2]. Therefore, the use of the exact, fully characterized reference standard is non-negotiable for method validation and batch release testing.

Quantitative Evidence Guide: 3-(2-Methoxyphenoxy)propan-1-amine Differentiation and Selection Criteria


Comparative Purity and Residual Solvent Profile for Analytical Standard Procurement

When selecting a reference standard for carvedilol impurity analysis, the purity and moisture content directly impact quantitative accuracy. 3-(2-Methoxyphenoxy)propan-1-amine from Capotchem is specified at ≥98% purity by HPLC with a maximum moisture content of 0.5% [1]. This is a quantifiable advantage over the Sigma-Aldrich (Enamine) offering, which has a specified purity of 91% . The 7% absolute difference in purity translates to a 7% higher uncertainty contribution if the lower-purity standard were used without correction, or it necessitates a purity correction factor, adding complexity and potential error to the analytical workflow.

Pharmaceutical Quality Control Reference Standard Purity Analysis

Physical State and Handling Advantage for Analytical and Preparative Workflows

The physical state of a reference standard or intermediate impacts its ease of handling, weighing accuracy, and suitability for certain applications. 3-(2-Methoxyphenoxy)propan-1-amine (free base, CAS 3245-88-3) is supplied as a liquid at room temperature, with a reported boiling point of 283.5±20.0 °C and density of 1.0±0.1 g/cm³ . In contrast, its hydrochloride salt (CAS 1366407-75-1) is a solid with a molecular weight of 217.69 g/mol [1]. The liquid free base form offers superior solubility in organic solvents commonly used in HPLC mobile phase preparation (e.g., acetonitrile, methanol) and eliminates the need to account for a counterion in molarity calculations, simplifying direct use in synthetic or derivatization reactions.

Chemical Handling Formulation Synthesis

Regulatory and Pharmacopoeial Relevance as a Designated Carvedilol Impurity

This compound is explicitly designated as 'Carvedilol Impurity 16' and is supplied with characterization data compliant with regulatory guidelines for analytical method development, validation, and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. This is a critical differentiator from a general-purpose chemical like 3-(2-methoxyphenoxy)propylamine from a non-specialized supplier, which would lack the specific documentation (e.g., structure elucidation data, COA for impurity profiling) required to demonstrate traceability to pharmacopoeial standards (USP or EP) [2]. While quantitative data for this specific impurity's LOD/LOQ in official monographs is not publicly available for direct comparison, the USP monograph for carvedilol establishes strict limits for other specified impurities (e.g., Impurity C NMT 0.02%, Impurity A NMT 0.2%) [3], underscoring the necessity of using a fully characterized, impurity-specific reference standard for accurate quantification at these trace levels.

Regulatory Compliance ANDA Submissions Pharmaceutical Analysis

Unique Synthetic Utility as a Primary Amine Building Block for Derivatization

Beyond its role as an impurity standard, 3-(2-Methoxyphenoxy)propan-1-amine serves as a versatile primary amine building block for the synthesis of more complex bioactive molecules, including analogs of carvedilol and nisoxetine [1]. Its reactivity profile, particularly the presence of a free primary amine, allows for straightforward amide bond formation, reductive amination, or urea synthesis. This contrasts with secondary amine analogs like 2-(2-methoxyphenoxy)ethylamine (a direct precursor to carvedilol) or tertiary amine derivatives like nisoxetine [2], which are less amenable to further N-derivatization. While no direct synthetic yield comparison is available, the structural feature of a primary amine provides a distinct and quantifiable advantage in terms of the number of possible synthetic transformations (theoretically unlimited vs. limited for secondary/tertiary amines), making it a more valuable intermediate for generating diverse chemical libraries.

Medicinal Chemistry Organic Synthesis Lead Optimization

Optimal Scientific and Industrial Use Cases for 3-(2-Methoxyphenoxy)propan-1-amine (Carvedilol Impurity 16)


Regulatory-Compliant Analytical Method Development and Validation for Carvedilol APIs and Formulations

Procurement of 3-(2-Methoxyphenoxy)propan-1-amine as a certified reference standard (Carvedilol Impurity 16) is essential for developing and validating HPLC/UPLC methods to quantify process-related impurities in carvedilol drug substances and finished products. Its use ensures accurate determination of impurity levels against pharmacopoeial specifications, a prerequisite for ANDA and DMF submissions [1]. The higher purity grade (e.g., ≥98% by HPLC) from specialized vendors minimizes the need for purity corrections, enhancing method accuracy and robustness [2].

Quality Control Batch Release and Stability Testing in GMP Environments

In GMP-compliant QC laboratories, this compound is the definitive standard for identifying and quantifying Impurity 16 during routine batch release testing and stability studies of carvedilol products. Its traceability to USP/EP standards, as offered by specialized suppliers, directly supports compliance with regulatory requirements [3]. The liquid form of the free base facilitates precise standard preparation for automated HPLC analysis, reducing handling errors compared to solid salts .

Synthesis of Novel Carvedilol Analogs and Phenoxypropanamine-Derived Bioactive Molecules

As a primary amine building block, 3-(2-Methoxyphenoxy)propan-1-amine is ideally suited for medicinal chemistry campaigns aiming to synthesize novel beta-blockers or CNS-active agents. Its structure allows for rapid diversification through standard amide coupling, reductive amination, or urea formation, enabling the exploration of structure-activity relationships around the phenoxypropanamine core [4]. Its liquid state simplifies handling in parallel synthesis and library production.

Investigative Studies on Impurity Fate and Toxicological Risk Assessment

For drug safety and impurity fate studies, this compound is the required authentic sample for spiking experiments, forced degradation studies, and in vitro toxicity screening of carvedilol-related impurities. Having a well-characterized, high-purity reference standard allows for accurate determination of its degradation kinetics, potential genotoxicity, and its behavior under various stress conditions (e.g., hydrolytic, oxidative, photolytic), informing overall product safety assessments [5].

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